molecular formula C16H18ClNO2S B2747891 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone CAS No. 866008-89-1

2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone

Cat. No.: B2747891
CAS No.: 866008-89-1
M. Wt: 323.84
InChI Key: PDHGOPDNXLNHIO-UHFFFAOYSA-N
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Description

2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone (CAS: 866008-89-1; CID: 4528028) is a naphthoquinone derivative featuring a tert-butylsulfanyl-ethylamino substituent at position 2 and a chlorine atom at position 3. Its IUPAC name is 2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione, with a SMILE string of CC(C)(C)SCCNC(C1=O)=C(Cl)C(=O)c(c12)cccc2 .

This compound is primarily utilized as a pharmaceutical intermediate, fine chemical, and reagent in synthetic organic and medicinal chemistry . Analytical characterization methods include HPLC, GC-MS, NMR, FTIR, and elemental analysis, ensuring high purity (>95%) for research and industrial applications .

Properties

IUPAC Name

2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-16(2,3)21-9-8-18-13-12(17)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHGOPDNXLNHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthoquinone core: This can be achieved through the oxidation of naphthalene derivatives.

    Introduction of the chloro group: Chlorination of the naphthoquinone core is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the aminoethyl chain: This step involves the nucleophilic substitution reaction where the aminoethyl chain is introduced.

    Addition of the tert-butylsulfanyl group:

Chemical Reactions Analysis

2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the aminoethyl chain and tert-butylsulfanyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

The bromine substituent in compound [12] may increase molecular polarizability compared to chlorine, altering reactivity in cross-coupling or nucleophilic substitution reactions . The furan ring in compound [8] replaces sulfur with oxygen, reducing electron density and altering solubility profiles .

Crystal Packing :

  • All analogs ([8], [11], [12]) exhibit one molecule per asymmetric unit, while the title compound’s crystal structure remains uncharacterized in available literature .

Synthetic Routes: A related naphthoquinone derivative, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-piperidinyl-1,4-naphthoquinone, was synthesized via condensation with triethylamine, suggesting that similar methods may apply to the title compound .

Research Findings and Implications

Electronic and Steric Effects

  • Thienyl vs.
  • Halogen Substitution : Bromine in compound [12] may confer stronger intermolecular interactions (e.g., halogen bonding) compared to chlorine, impacting solid-state packing and solubility .

Biological Activity

Overview of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone

2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone is a synthetic organic compound that belongs to the naphthoquinone class. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound suggest potential interactions with biological targets.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈ClN₁O₂S
  • Molecular Weight : Approximately 321.84 g/mol
  • Functional Groups :
    • Naphthoquinone moiety, which is often associated with redox activity.
    • Tert-butylsulfanyl group, which may influence solubility and reactivity.

Anticancer Activity

Naphthoquinones have been extensively studied for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Topoisomerases : Naphthoquinones can interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.
  • Reactive Oxygen Species (ROS) Generation : They can generate ROS, leading to oxidative stress and subsequent cell death in cancer cells.

Antimicrobial Activity

Compounds with naphthoquinone structures often exhibit antimicrobial properties. Studies have shown that they can be effective against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:

  • Disruption of Cell Membrane Integrity : Naphthoquinones can interact with microbial membranes, leading to leakage of cellular contents.
  • Inhibition of Enzymatic Pathways : They may inhibit key enzymes involved in microbial metabolism.

Anti-inflammatory Activity

Research has suggested that naphthoquinones possess anti-inflammatory properties by modulating inflammatory pathways. This includes:

  • Inhibition of Pro-inflammatory Cytokines : They can reduce the production of cytokines such as TNF-α and IL-6.
  • Blocking NF-kB Pathway : Naphthoquinones may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.

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